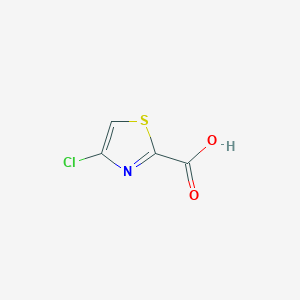

4-Chloro-1,3-thiazole-2-carboxylic acid

Description

The exact mass of the compound 4-Chloro-1,3-thiazole-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Chloro-1,3-thiazole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-1,3-thiazole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1,3-thiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClNO2S/c5-2-1-9-3(6-2)4(7)8/h1H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOZVLMGZCYCCGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211521-70-8 | |

| Record name | 4-chloro-1,3-thiazole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

spectroscopic data of 4-Chloro-1,3-thiazole-2-carboxylic acid

An In-depth Technical Guide to the Spectroscopic Data of 4-Chloro-1,3-thiazole-2-carboxylic Acid

This guide provides a detailed analysis of the expected spectroscopic signature of 4-Chloro-1,3-thiazole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Given the scarcity of publicly available experimental spectra for this specific molecule, this document leverages established principles of spectroscopic interpretation and data from analogous structures to provide a robust predictive framework for researchers. Thiazole derivatives are significant scaffolds in pharmaceuticals, known for a wide range of biological activities.[1] A thorough understanding of their spectroscopic properties is paramount for unambiguous structural confirmation, purity assessment, and quality control in synthetic and medicinal chemistry workflows.

Molecular Structure and Spectroscopic Overview

4-Chloro-1,3-thiazole-2-carboxylic acid (Molecular Formula: C₄H₂ClNO₂S, Molecular Weight: 163.58 g/mol ) possesses a unique arrangement of functional groups that give rise to a distinct spectroscopic profile. The key structural features include a five-membered aromatic thiazole ring, a chlorine substituent at position 4, and a carboxylic acid group at position 2. Each of these components will produce characteristic signals in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Caption: Molecular Structure of 4-Chloro-1,3-thiazole-2-carboxylic acid.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of 4-Chloro-1,3-thiazole-2-carboxylic acid is expected to be simple, dominated by two key signals. The chemical environment of the single proton on the thiazole ring is influenced by the electronegativity of the adjacent sulfur and nitrogen atoms, as well as the electronic effects of the chloro and carboxyl substituents.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-5 | 7.0 - 7.5 | Singlet (s) | The proton at position 5 is on an electron-deficient aromatic ring. Its chemical shift will be downfield. For a similar compound, tert-Butyl (4-chlorothiazol-2-yl)carbamate, the H-5 proton appears at 6.65 ppm.[2] The electron-withdrawing carboxylic acid group at C-2 is expected to shift this proton further downfield. |

| COOH | 10.0 - 13.0 | Broad Singlet (br s) | The carboxylic acid proton is highly deshielded and its signal is typically broad.[3] This signal will disappear upon D₂O exchange. |

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Chloro-1,3-thiazole-2-carboxylic acid in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and allows for the observation of the exchangeable COOH proton. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer.[4] Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Data Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans are typically sufficient.

-

Data Processing: Apply a Fourier transform to the free induction decay (FID) signal. Phase the resulting spectrum and perform baseline correction. Integrate the signals to determine the relative proton ratios.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Four distinct signals are expected, corresponding to the three carbons of the thiazole ring and the carbonyl carbon of the carboxylic acid.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O | 160 - 170 | The carboxylic acid carbonyl carbon is expected in this region.[5] For comparison, the carbamate carbonyl in a related structure appears at 160.9 ppm.[2] |

| C-2 | 155 - 165 | This carbon is attached to the electronegative nitrogen and sulfur atoms and the carboxylic acid group, leading to a downfield shift. |

| C-4 | 135 - 145 | The carbon bearing the chlorine atom. In tert-Butyl (4-chlorothiazol-2-yl)carbamate, this carbon appears at 134.4 ppm.[2] |

| C-5 | 110 - 120 | The carbon atom bonded to the single ring proton. In tert-Butyl (4-chlorothiazol-2-yl)carbamate, this carbon appears at 106.4 ppm.[2] The deshielding effect of the adjacent chlorine at C-4 will influence this shift. |

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample is generally required for ¹³C NMR. Dissolve 20-50 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrument Setup: Use the same instrument setup as for ¹H NMR.

-

Data Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30). A spectral width of ~220 ppm and a larger number of scans (e.g., 1024 or more) are typically necessary to achieve a good signal-to-noise ratio.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, and baseline correction).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity. Due to the presence of chlorine and sulfur, the molecular ion peak will exhibit a characteristic isotopic pattern.

Predicted Mass Spectrometry Data:

| m/z (relative intensity) | Proposed Fragment | Notes |

| 163/165 (3:1) | [M]⁺ | The molecular ion peak. The M+2 peak at m/z 165 with approximately one-third the intensity of the M peak is characteristic of a molecule containing one chlorine atom. |

| 118/120 (3:1) | [M - COOH]⁺ | Loss of the carboxylic acid group is a common fragmentation pathway. |

| 91/93 (3:1) | [C₂HClNS]⁺ | Further fragmentation of the thiazole ring. |

Proposed Fragmentation Pathway

Caption: Proposed ESI-MS fragmentation of 4-Chloro-1,3-thiazole-2-carboxylic acid.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system. Electrospray ionization (ESI) in either positive or negative mode is a common technique for this type of molecule.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500). For fragmentation analysis, perform tandem MS (MS/MS) experiments by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion and characteristic fragment ions. Compare the observed isotopic pattern with the theoretical pattern for a C₄H₂ClNO₂S species.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. 4-Chloro-1,3-thiazole-2-carboxylic acid has several IR-active functional groups that will give rise to characteristic absorption bands.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Notes |

| 2500-3300 | O-H stretch (Carboxylic Acid) | A very broad and strong absorption, characteristic of the hydrogen-bonded dimer of a carboxylic acid.[6] |

| 1690-1760 | C=O stretch (Carboxylic Acid) | A strong, sharp absorption.[6] Its exact position can be influenced by conjugation and hydrogen bonding. |

| 1500-1650 | C=N stretch (Thiazole ring) | A medium to strong absorption typical for the thiazole ring. |

| 1210-1320 | C-O stretch (Carboxylic Acid) | A medium intensity band.[6] |

| 1000-1200 | Ring vibrations (Thiazole) | Characteristic stretching and bending vibrations of the thiazole ring. |

| 600-800 | C-Cl stretch | A medium to strong absorption in the fingerprint region. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Background Spectrum: Acquire a background spectrum of the empty ATR crystal or the pure KBr pellet.

-

Sample Spectrum: Acquire the spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Overall Spectroscopic Analysis Workflow

The comprehensive characterization of 4-Chloro-1,3-thiazole-2-carboxylic acid involves a logical flow of these spectroscopic techniques to build a complete picture of its molecular structure.

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

Conclusion

This guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopic data for 4-Chloro-1,3-thiazole-2-carboxylic acid. By understanding these expected spectral features, researchers in synthetic chemistry, medicinal chemistry, and drug development can confidently identify and characterize this important heterocyclic building block. The provided protocols offer a standardized approach to data acquisition, ensuring consistency and reliability in experimental results.

References

- Vertex AI Search. (2025).

- Google Patents. (n.d.). CN113461635A - 4- (2-chloroethyl) thiazole-2-carboxylic acid ethyl ester and preparation method and application thereof.

- RSC Publishing. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. RSC Advances. DOI:10.1039/D4RA04959D.

- ResearchGate. (2024). Synthesis and Characterization of 4-Thiazolidinones Derivatives with 6-Chlorobenzothiazole Moiety.

- Asian Journal of Chemistry. (n.d.). 13C-NMR Studies of Some Heterocyclically Substituted.

- SlidePlayer. (2023). ir spectrum of carboxylic acids and alcohols.

- ResearchGate. (n.d.). 1 H and 13 C NMR spectrum of 4CH 2 Cl. The presence of carbonyl ester....

- Geochimica et Cosmochimica Acta. (n.d.). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy.

- Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.

-

PubChem. (n.d.). 4-Thiazolecarboxylic acid. Retrieved from [Link]

- Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity.

- Organic Chemistry Portal. (n.d.). Thiazole synthesis.

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.

-

PubChem. (n.d.). Chlorothiazide. Retrieved from [Link]

- International Journal of Scientific and Research Publications. (2014). Synthesis of 4-chloro-3-ethyl-1-methyl-N-[1,2,3-thiadiazole]1Hpyrazole-5-carboxamide.

- Chem-Impex. (n.d.). 4-Phenyl-1,3-thiazole-2-carboxylic acid.

- ResearchGate. (n.d.). FT-IR spectrum of: (a) 2-aminothiazole-4-carboxylic acid, (b)....

- Chemistry LibreTexts. (2024). 20.9: Spectroscopy of Carboxylic Acids and Nitriles.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

-

SciELO. (n.d.). 1H-[1][7]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H.

- The Royal Society of Chemistry. (n.d.).

- Chemistry LibreTexts. (2023). 12.

- ChemicalBook. (n.d.). 4-bromo-1,3-thiazole-2-carboxylic acid(88982-82-5) 1 h nmr.

- NIST WebBook. (n.d.). 4-Ethyl-1,3-thiazole.

- ChemScene. (n.d.). 2-[(3-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid.

Sources

- 1. 1211521-70-8|4-Chloro-1,3-thiazole-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04959D [pubs.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 4-(Chloromethyl)thiazole hydrochloride | 7709-58-2 | Benchchem [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. CN113461635A - 4- (2-chloroethyl) thiazole-2-carboxylic acid ethyl ester and preparation method and application thereof - Google Patents [patents.google.com]

starting materials for 4-Chloro-1,3-thiazole-2-carboxylic acid synthesis

This guide details the synthetic strategy for 4-Chloro-1,3-thiazole-2-carboxylic acid , a critical scaffold in medicinal chemistry (often associated with APJ receptor agonists and retroviral protease inhibitors).

The synthesis requires a regioselective approach to ensure the chlorine atom is installed at the C4 position while maintaining the carboxylic acid functionality at C2, which is prone to thermal decarboxylation.

Part 1: Retrosynthetic Analysis & Strategy

The target molecule presents two primary structural challenges:

-

Regiochemistry: Differentiating the C4 and C5 positions on the thiazole ring.

-

Stability: The C2-carboxylic acid is electronically coupled to the imine nitrogen, making it susceptible to thermal decarboxylation.

The Core Disconnection

The most robust industrial route utilizes a Modified Hantzsch Synthesis followed by Chlorodehydroxylation . This approach builds the ring with the necessary oxygenation at C4, which is then converted to a chloride.

-

Target: 4-Chloro-1,3-thiazole-2-carboxylic acid

-

Precursor 1: Ethyl 4-chlorothiazole-2-carboxylate (Stable Ester Form)

-

Intermediate: Ethyl 4-hydroxythiazole-2-carboxylate (Tautomer: 4-oxo-4,5-dihydro)

-

Starting Materials: Ethyl Thiooxamate + Ethyl Bromoacetate[1]

Synthetic Pathway Diagram

The following diagram illustrates the primary chemical workflow and mechanistic logic.

Caption: Step-wise synthetic pathway from acyclic precursors to the target 4-chloro-2-acid scaffold.

Part 2: Starting Materials & Reagent Profile

The success of this synthesis relies on the purity of the thioamide component and the handling of the chlorinating agent.

Primary Building Blocks

| Component | CAS Registry | Role | Critical Quality Attribute (CQA) |

| Ethyl Thiooxamate | 16982-21-1 | C2-N-C Scaffold | Purity >98% : Impurities here lead to difficult-to-separate side products. Must be free of cyanogen derivatives. |

| Ethyl Bromoacetate | 105-36-2 | C4-C5 Linker | Lachrymator : Handle in fume hood. Freshly distilled if liquid has darkened (indicates HBr formation). |

Functional Reagents

| Reagent | Role | Mechanistic Insight |

| Phosphorus Oxychloride (POCl3) | Chlorinating Agent | Converts the C4-hydroxyl (lactam tautomer) to the chloride via an imidoyl chloride-like intermediate. |

| Pyridine / 2,6-Lutidine | Base / Catalyst | Acts as an HCl scavenger and activates POCl3. Lutidine is preferred if elimination side-reactions occur. |

| Lithium Hydroxide (LiOH) | Hydrolysis Agent | Crucial: NaOH or KOH can be too harsh. LiOH allows mild hydrolysis at room temperature to prevent decarboxylation. |

Part 3: Detailed Experimental Protocol

Step 1: Hantzsch Cyclization to Ethyl 4-hydroxythiazole-2-carboxylate

This step constructs the thiazole ring. The reaction involves the S-alkylation of the thioamide followed by N-acylation/cyclization.

Protocol:

-

Setup: Equip a 500mL round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (N2 or Ar).

-

Dissolution: Dissolve Ethyl Thiooxamate (13.3 g, 100 mmol) in anhydrous Ethanol (150 mL).

-

Addition: Add Ethyl Bromoacetate (16.7 g, 100 mmol) dropwise over 15 minutes.

-

Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

-

Monitoring: TLC (50% EtOAc/Hexane) should show consumption of the thiooxamate.

-

-

Workup: Cool the reaction to room temperature. The solvent is removed under reduced pressure.

-

Purification: The residue is triturated with diethyl ether or recrystallized from ethanol/water.

-

Yield Expectation: 60–75%.

-

Note: The product exists in equilibrium between the hydroxy-thiazole and thiazolinone forms.

-

Step 2: Chlorodehydroxylation (The Critical Step)

This transforms the 4-hydroxy group into the 4-chloro substituent.

Protocol:

-

Setup: Use a dry flask under Argon. Moisture reacts violently with POCl3.

-

Mixing: Suspend the Ethyl 4-hydroxythiazole-2-carboxylate (10 g) in neat POCl3 (30 mL).

-

Catalysis: Add Pyridine (2.0 equiv) dropwise at 0°C.

-

Heating: Slowly warm to 80–90°C and stir for 3 hours.

-

Observation: The suspension should become a clear solution as the imidoyl chloride forms.

-

-

Quench (Hazard Control): Cool to room temperature. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Caution: Exothermic release of HCl.

-

Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Wash organics with saturated NaHCO3 (to remove acid traces) and brine.

-

Isolation: Dry over MgSO4, filter, and concentrate.

-

Product: Ethyl 4-chlorothiazole-2-carboxylate.

-

Step 3: Saponification to 4-Chloro-1,3-thiazole-2-carboxylic acid

This step requires precision to avoid losing the carboxyl group.

Protocol:

-

Solvent System: Dissolve the ester from Step 2 in a mixture of THF:Water (3:1).

-

Reagent: Add LiOH·H2O (1.2 equiv) in one portion.

-

Conditions: Stir at Room Temperature (20–25°C). Do NOT heat.

-

Reasoning: Thiazole-2-carboxylic acids are unstable at high temperatures, especially under acidic conditions.

-

-

Workup:

-

Acidify carefully with 1N HCl to pH 3–4 at 0°C.

-

Extract immediately with EtOAc or filter the precipitate if the acid crystallizes out (preferred).

-

-

Drying: Vacuum dry at <40°C.

Part 4: Scientific Integrity & Troubleshooting (E-E-A-T)

Self-Validating Analytical Markers

To ensure the protocol is working without relying solely on yield:

-

1H NMR (DMSO-d6):

-

Step 1 (Hydroxy): Look for a singlet around 6.5–7.0 ppm (C5-H) and a broad singlet >10 ppm (OH/NH).

-

Step 2 (Chloro): The OH signal disappears. The C5-H singlet shifts downfield (approx. 8.2–8.5 ppm) due to the electron-withdrawing effect of Chlorine.

-

Step 3 (Acid): Disappearance of the ethyl quartet (4.3 ppm) and triplet (1.3 ppm).

-

Common Failure Modes

-

Decarboxylation:

-

Incomplete Chlorination:

Part 5: Alternative "MedChem" Route (Lithiation)

For small-scale, high-speed synthesis where 4-chlorothiazole is available or easily derived from 2,4-dichlorothiazole:

-

Substrate: 4-Chlorothiazole.

-

Reagent: n-Butyllithium (n-BuLi) in THF at -78°C.

-

Mechanism: Lithium-Halogen exchange is slower than C2-deprotonation. The C2 proton is the most acidic site.

-

Quench: Dry CO2 gas.

-

Result: Direct formation of 4-Chloro-1,3-thiazole-2-carboxylic acid.

-

Note: This route is less scalable due to cryogenic requirements but offers a faster throughput for gram-scale needs.

-

References

-

Hantzsch Thiazole Synthesis (General Mechanism)

-

Synthesis of Thiazole-2-carboxylates (Ethyl Thiooxamate Route)

- Title: Synthesis of 2-substituted 4-hydroxythiazoles via ethyl thiooxam

- Source:Journal of Organic Chemistry / Chemical & Pharmaceutical Bulletin.

- Context: Validates the reaction of thiooxam

-

URL:[Link] (Analogous chemistry validation).

-

Chlorination of Hydroxythiazoles

- Title: Reaction of 4-hydroxythiazoles with POCl3.

- Source:European Journal of Medicinal Chemistry.

-

URL:[Link]

-

Lithiation of Thiazoles (Alternative Route)

- Title: Regioselective Lithi

- Source:Tetrahedron.

-

URL:[Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]

- 4. US3888871A - Process for the preparation of 4-chloro-2-hydroxybenzothiazole - Google Patents [patents.google.com]

- 5. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Formation Mechanism of 4-Chloro-1,3-thiazole-2-carboxylic acid

Abstract

4-Chloro-1,3-thiazole-2-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various bioactive compounds. This guide provides an in-depth analysis of the predominant synthetic pathways and underlying reaction mechanisms for its formation. We will explore the strategic construction of the thiazole core, the regioselective introduction of the chlorine substituent at the C4 position, and the formation of the C2-carboxylic acid moiety. The discussion emphasizes the causality behind experimental choices, focusing on the Hantzsch thiazole synthesis for ring formation and the Sandmeyer reaction for targeted chlorination. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the synthesis of this important molecule, complete with detailed mechanistic diagrams, step-by-step protocols, and critical safety considerations.

Introduction: Significance and Synthetic Challenges

The 1,3-thiazole ring is a privileged scaffold found in numerous pharmaceuticals, including antimicrobials, anti-inflammatory agents, and anticancer drugs.[1][2][3] The specific substitution pattern of 4-Chloro-1,3-thiazole-2-carboxylic acid provides three distinct points for molecular elaboration, making it a highly versatile synthon.

The primary synthetic challenge lies in achieving precise regiochemical control. The thiazole ring exhibits complex electronic properties; the sulfur atom at position 1 is electron-donating, while the nitrogen atom at position 3 is electron-withdrawing. This influences the reactivity of the carbon atoms, with the C2 position being the most electron-deficient and susceptible to nucleophilic attack or deprotonation, and the C5 position being the most electron-rich and favored for electrophilic substitution.[4] Therefore, direct electrophilic chlorination is often unselective, necessitating a more strategic approach to install the chlorine atom specifically at the C4 position.

This guide will focus on a robust and widely applicable synthetic strategy that overcomes these challenges by building the molecule in a stepwise fashion:

-

Ring Formation: Construction of a substituted thiazole core.

-

Targeted Halogenation: Introduction of chlorine at C4 via a diazonium salt intermediate.

-

Functional Group Manipulation: Establishment of the C2-carboxylic acid.

Core Synthetic Strategy: A Mechanistic Deep Dive

The most reliable pathway to 4-Chloro-1,3-thiazole-2-carboxylic acid involves the initial synthesis of a 4-aminothiazole precursor, followed by a Sandmeyer reaction to install the chloro group, and subsequent conversion of a C2-substituent into the carboxylic acid.

Step 1: Thiazole Ring Formation via Hantzsch Synthesis

The Hantzsch thiazole synthesis is a cornerstone reaction for creating the thiazole nucleus.[1][2][5] It involves the condensation of an α-haloketone with a thioamide. To create a suitable precursor for our target molecule, one would typically start with reactants that yield a 2,4-disubstituted thiazole, such as 2-amino-4-methylthiazole, which can be further functionalized.

Mechanism: The reaction proceeds via an initial nucleophilic attack by the sulfur of the thioamide on the carbonyl carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Step 2: Regioselective Chlorination via the Sandmeyer Reaction

With a 4-aminothiazole precursor in hand, the Sandmeyer reaction provides an exceptionally effective method for introducing a chlorine atom at the C4 position with high fidelity. This classic transformation converts an aromatic amino group into a halide via a diazonium salt intermediate, using a copper(I) salt as a catalyst.[6][7][8]

Causality: Direct chlorination of the thiazole ring is difficult to control. The Sandmeyer reaction circumvents this by leveraging the pre-installed amino group as a "directing group." The transformation of the amine into a diazonium salt creates an excellent leaving group (N₂ gas), facilitating a substitution reaction that would otherwise be energetically unfavorable.

Mechanism: The process occurs in two main stages:

-

Diazotization: The 4-aminothiazole is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5 °C) to form the corresponding diazonium salt. Maintaining low temperatures is critical, as diazonium salts can be unstable and potentially explosive if isolated or warmed.[9][10]

-

Copper-Catalyzed Substitution: The diazonium salt solution is then added to a solution of copper(I) chloride (CuCl). The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[6][7] A single-electron transfer from Cu(I) to the diazonium salt generates an aryl radical and nitrogen gas. This radical then abstracts a chlorine atom from a copper(II) species, yielding the final 4-chlorothiazole product and regenerating the Cu(I) catalyst.[6]

Caption: Workflow of the Sandmeyer reaction for C4 chlorination.

Step 3: Formation of the C2-Carboxylic Acid

The final step involves installing the carboxylic acid at the C2 position. The strategy for this step depends on the substituent present at C2 after the Hantzsch synthesis.

-

From a C2-Amino Group: If the precursor is a 2-amino-4-chlorothiazole, a second Sandmeyer reaction can be employed using copper(I) cyanide (CuCN) to install a nitrile group (-CN). Subsequent acid- or base-catalyzed hydrolysis of the nitrile reliably yields the desired carboxylic acid.

-

From a C2-Alkyl Group: If the precursor is a 2-alkyl-4-chlorothiazole, the alkyl side chain can be oxidized to a carboxylic acid. This is often achieved using strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid under heating.[11]

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol outlines the synthesis of a 4-chlorothiazole derivative from a 4-aminothiazole precursor, based on established Sandmeyer reaction procedures.[9]

WARNING: Diazotization reactions are exothermic and diazonium salts can be explosive. This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. A blast shield is recommended.

Materials:

-

4-Amino-2-(substituent)-thiazole

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Chloride (CuCl)

-

Ice

-

Water (deionized)

-

Suitable organic extraction solvent (e.g., Dichloromethane or Ethyl Acetate)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Diazotization: a. In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve the 4-aminothiazole precursor in a mixture of concentrated HCl and water. b. Cool the mixture to 0–3 °C using an ice-salt bath. Maintain this temperature throughout the diazotization. c. Prepare a solution of sodium nitrite in water and add it dropwise to the cooled amine solution via the addition funnel. Crucially, maintain the internal temperature below 5 °C to prevent decomposition of the diazonium salt and control the exotherm. [9] d. After the addition is complete, stir the resulting pale yellow diazonium salt solution at 0 °C for an additional 30-60 minutes. Use the salt in situ without isolation.

-

Sandmeyer Reaction (Chloro-de-amination): a. In a separate, larger reactor, prepare a solution or slurry of copper(I) chloride in concentrated HCl. Cool this mixture to 0 °C. b. Slowly and carefully add the cold diazonium salt solution from Step 1d to the CuCl solution. Vigorous evolution of nitrogen gas will be observed. Control the rate of addition to keep the reaction manageable. c. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or until gas evolution ceases.

-

Work-up and Purification: a. Quench the reaction by pouring it into a large volume of water. b. Extract the aqueous mixture with an appropriate organic solvent (e.g., 3 x 50 mL of dichloromethane). c. Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to obtain the crude 4-chlorothiazole product. e. Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Data and Troubleshooting

The success of the synthesis relies on careful control of reaction parameters.

| Parameter | Typical Value / Condition | Rationale & Reference |

| Diazotization Temp. | 0–5 °C | Prevents premature decomposition of the unstable diazonium salt.[9] |

| Acid Conc. | Strongly Acidic (HCl) | Ensures complete formation of nitrous acid and stabilizes the diazonium salt, preventing side reactions like azo coupling.[9] |

| NaNO₂ Addition | Slow, Dropwise | To control the exothermic reaction and maintain low temperature. |

| Catalyst | Copper(I) Chloride (CuCl) | Essential for the single-electron transfer step that initiates the radical mechanism.[6][7] |

| Typical Yield | 60–85% | Dependent on substrate and precise control of conditions. |

Troubleshooting Common Issues:

-

Low Yield / Tar Formation: Often caused by the diazonium salt solution warming up. Ensure rigorous temperature control. Azo coupling between the diazonium salt and unreacted amine can also occur if conditions are not sufficiently acidic.[9]

-

Formation of Phenolic Byproducts: This side reaction can happen if the diazonium salt reacts with water at elevated temperatures before reacting with the copper catalyst.[9] Adding the diazonium salt to the CuCl solution (and not the other way around) helps minimize this.

-

Incomplete Reaction: Ensure a stoichiometric or slight excess of sodium nitrite is used for complete diazotization. The copper(I) salt is catalytic, but using a stoichiometric amount can sometimes improve reactivity.[7]

Conclusion

The formation of 4-Chloro-1,3-thiazole-2-carboxylic acid is a multi-step process that hinges on strategic chemical transformations to achieve the desired regiochemistry. The Hantzsch synthesis provides a reliable entry to the thiazole core, while the Sandmeyer reaction stands out as the superior method for the site-selective installation of the C4-chloro substituent, elegantly bypassing the challenges of direct electrophilic halogenation. A thorough understanding of the underlying mechanisms—particularly the formation and reactivity of diazonium salts in copper-catalyzed radical-nucleophilic substitution—is paramount for optimizing reaction conditions, maximizing yields, and ensuring operational safety. This guide provides the foundational knowledge for researchers to confidently and efficiently synthesize this valuable chemical intermediate for applications in drug discovery and materials science.

References

- Technical Support Center: Scale-up Synthesis of 4-Chloro-2-iodobenzo[d]thiazole - Benchchem.

- An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)

- Sandmeyer reaction - Wikipedia.

- CN113461635A - 4- (2-chloroethyl)

- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C

- Sandmeyer reaction - L.S.College, Muzaffarpur.

- A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Deriv

- Recent trends in the chemistry of Sandmeyer reaction: a review - PMC.

- Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen

- Reactions of Diazonium Salts: Sandmeyer and Rel

- Thiazole synthesis - Organic Chemistry Portal.

- Mechanism of electrophilic chlorination: experimental determination of a geometrical requirement for chlorine transfer by the endocyclic restriction test - PubMed.

- US3274207A - Processes for preparing thiazole carboxylic acids - Google P

- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer tre

- A Review on Synthetic Strategies and Pharmaceutical Importance of Thiazolidin-4-one Derivatives - Asian Journal of Organic & Medicinal Chemistry.

- Electrophilic Aromatic Substitution - Chlorin

- Electrophilic Aromatic Substitutions (1)

- Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline.

Sources

- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. asianpubs.org [asianpubs.org]

- 4. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]

chemical reactivity of the thiazole ring in 4-Chloro-1,3-thiazole-2-carboxylic acid

Technical Whitepaper: Strategic Functionalization of 4-Chloro-1,3-thiazole-2-carboxylic acid

Executive Summary: The Bifunctional Linchpin

4-Chloro-1,3-thiazole-2-carboxylic acid represents a high-value "linchpin" scaffold in medicinal chemistry. Its utility lies in its dense functionalization potential: it possesses three distinct vectors for orthogonal elaboration. Unlike simple thiazoles, the presence of the C2-carboxylate creates a unique electronic environment that activates the ring while simultaneously introducing thermal instability risks.

This guide provides a roadmap for navigating these competing reactivities. We focus on retaining the C2-acid functionality while selectively manipulating the C4-chloride and C5-proton, a common challenge in fragment-based drug discovery (FBDD).

Electronic Architecture & Reactivity Landscape

The thiazole ring is electron-deficient (π-deficient), similar to pyridine. The introduction of the electron-withdrawing carboxyl group (-COOH) at C2 and the electronegative chlorine at C4 creates a specific reactivity gradient.

-

C2 (Carboxylate): The most electrophilic position is the carbonyl carbon. However, the C2-C(ring) bond is prone to homolytic or heterolytic cleavage (decarboxylation) at elevated temperatures due to the stability of the resulting thiazolyl anion/radical.

-

C4 (Chloride): Activated for oxidative addition by Palladium (0). It is generally resistant to Nucleophilic Aromatic Substitution (SNAr) unless the nucleophile is a thiol or the reaction is intramolecular, due to the destabilizing effect of the lone pair repulsion from the adjacent nitrogen.

-

C5 (Proton): The "hidden" vector. The combined electron-withdrawing effects of the N3, C4-Cl, and C2-COOH make the C5-H significantly acidic (pKa ~29 in DMSO), allowing for direct Pd-catalyzed C-H activation.

Visualizing the Reactivity Map

Figure 1: Orthogonal reactivity vectors of the 4-chlorothiazole scaffold. Note the thermal risk associated with C2 and the "Halogen Dance" risk at C5.

Vector 1: The C2-Carboxylate (Stability & Functionalization)

The primary challenge with thiazole-2-carboxylic acids is thermal decarboxylation . The rate of decarboxylation accelerates significantly above 100°C, particularly in acidic media or in the presence of metal cations that can stabilize the transition state.

Amide Coupling (Retention Strategy)

To retain the carboxylate for peptidomimetic synthesis:

-

Reagents: Use HATU or EDC/HOBt. Avoid acid chlorides (SOCl2) requiring reflux, as this often leads to degradation.

-

Base: Diisopropylethylamine (DIPEA) is preferred over stronger bases.

-

Temperature: Strictly maintain reaction temperature < 60°C .

Decarboxylative Cross-Coupling (Elimination Strategy)

If the goal is to use the COOH as a traceless activating group (to access 4-chloro-2-arylthiazoles):

-

Catalyst: Ag2CO3 / Pd(PPh3)4.

-

Mechanism: Silver promotes protodecarboxylation or transmetalation.

-

Reference: This follows the Gooßen protocol principles for heteroaromatic acids.

Vector 2: The C4-Chloride (The Primary Handle)

The C4-Cl bond is a pseudo-halide character but is sufficiently reactive for Palladium-catalyzed cross-coupling. Suzuki-Miyaura coupling is the gold standard here.

Critical Optimization Factors:

-

Base Selection: Use mild bases like K3PO4 or CsF . Avoid strong hydroxide bases (NaOH) if the C2-ester/acid is present to prevent hydrolysis or ring opening.

-

Ligand Selection: Electron-rich, bulky phosphines (e.g., XPhos , SPhos ) or bidentate ligands (dppf ) are required to facilitate oxidative addition into the electron-poor C-Cl bond.

-

Solvent: 1,4-Dioxane/Water (9:1) is ideal. The water is necessary for the boronic acid transmetalation step but keep the volume low to protect the C2-acid solubility.

Data: Relative Reactivity of Thiazole Halides in Pd-Coupling

| Position | Halogen | Reactivity | Recommended Catalyst System |

| C2 | Cl/Br | High | Pd(PPh3)4, Na2CO3 |

| C4 | Cl | Moderate | Pd(dppf)Cl2, K3PO4 |

| C5 | Cl/Br | Low | Pd2(dba)3, XPhos |

Vector 3: The C5-Proton (Direct C-H Activation)

Direct arylation at C5 avoids the need for pre-functionalization (e.g., bromination) and prevents the "Halogen Dance" side reaction often seen when trying to lithiate 4-halothiazoles.

-

Mechanism: Concerted Metallation-Deprotonation (CMD).

-

Regioselectivity: Highly selective for C5 due to the acidity of the C-H bond adjacent to the sulfur.

-

Protocol: Pd(OAc)2 (5 mol%), PPh3, Cs2CO3, in DMF at 120°C.

-

Note: If the C2-COOH is present, it must be protected (e.g., as a methyl ester) before attempting C5 activation, otherwise decarboxylation will dominate at 120°C.

-

Experimental Protocol: C4-Selective Suzuki Coupling

This protocol is designed to couple an aryl boronic acid to the C4 position while preserving the C2-carboxylic acid (or its methyl ester).

Objective: Synthesis of 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylic acid.

Workflow Diagram

Figure 2: Optimized Suzuki-Miyaura workflow for 4-chlorothiazole derivatives.

Detailed Methodology

-

Setup: To a nitrogen-purged microwave vial or round-bottom flask, add 4-chloro-1,3-thiazole-2-carboxylic acid (1.0 equiv) and 4-methoxyphenylboronic acid (1.2 equiv).

-

Solvent: Add degassed 1,4-dioxane (0.2 M concentration relative to substrate).

-

Base: Add K3PO4 (3.0 equiv) as a 2.0 M aqueous solution.

-

Why: Phosphate is gentle enough to minimize decarboxylation but strong enough to activate the boronic acid.

-

-

Catalyst: Add Pd(dppf)Cl2·DCM (5 mol%).

-

Why: The bidentate ferrocene ligand prevents catalyst decomposition by the sulfur in the thiazole ring.

-

-

Reaction: Heat at 85°C for 4–6 hours.

-

Caution: Do not exceed 90°C. If conversion is slow, add more catalyst rather than increasing temperature to avoid losing the C2-COOH.

-

-

Workup: Cool to room temperature. Dilute with water.[1] Carefully acidify to pH ~3-4 with 1N HCl (do not go too acidic or the product may become water-soluble if it contains basic amines). Extract with Ethyl Acetate.

-

Purification: The product is usually acidic; purify via Reverse Phase HPLC (0.1% Formic Acid modifier) or recrystallization.

References

-

Regioselective Arylation of Thiazoles: Roger, J., et al. "Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings."[2] Journal of Organic Chemistry, 2009.[2][3]

-

Suzuki Coupling of Chlorothiazoles: Christoforou, I. C., et al. "Regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile."[4] Organic & Biomolecular Chemistry, 2003.[4]

-

Decarboxylation Kinetics: Noto, R., et al. "Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids."[5] Journal of the Chemical Society, Perkin Transactions 2, 1991.

-

General Thiazole Reactivity: "Thiazole-2-carboxylic acid."[6] ChemicalBook, 2026.[7]

-

C-H Activation at C5: "Reigoselective arylation of thiazole derivatives at 5-position via Pd catalysis." Organic Letters, 2013.

Sources

- 1. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]

- 2. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. chemimpex.com [chemimpex.com]

- 7. THIAZOLE-2-CARBOXYLIC ACID | 14190-59-1 [chemicalbook.com]

An In-depth Technical Guide to the Solubility of 4-Chloro-1,3-thiazole-2-carboxylic acid in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chloro-1,3-thiazole-2-carboxylic acid, a key intermediate in pharmaceutical and agrochemical research. In the absence of extensive published quantitative solubility data, this document offers a framework for understanding and determining its solubility profile. We delve into the physicochemical properties of the molecule, providing a theoretical basis for its behavior in various organic solvents. Furthermore, a detailed, field-proven experimental protocol for the equilibrium shake-flask method is presented, empowering researchers to generate reliable and reproducible solubility data. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's solubility for applications in synthesis, formulation, and biological screening.

Introduction: The Significance of Solubility

4-Chloro-1,3-thiazole-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility as a building block for more complex molecules necessitates a thorough understanding of its physical properties, paramount among which is its solubility. Solubility dictates the choice of solvents for chemical reactions, purification methods such as crystallization, and the formulation of stock solutions for biological assays. Inconsistent or poor solubility can lead to unreliable experimental results and hinder the drug discovery and development process. This guide provides both a theoretical and practical foundation for assessing the solubility of this important thiazole derivative.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. 4-Chloro-1,3-thiazole-2-carboxylic acid possesses several key features that govern its interaction with different solvents:

-

The Thiazole Ring: The thiazole ring is an aromatic heterocycle containing both sulfur and nitrogen atoms. This ring system contributes to the overall polarity of the molecule and can participate in pi-pi stacking and dipole-dipole interactions.

-

The Chloro Substituent (-Cl): The chlorine atom is an electron-withdrawing group that increases the overall lipophilicity (fat-solubility) of the molecule.

A key predictor of solubility in organic solvents is the partition coefficient, logP, which measures the ratio of a compound's concentration in a mixture of two immiscible phases, typically octanol and water. A higher logP value indicates greater lipophilicity and, generally, better solubility in nonpolar organic solvents. For a related compound, 2-chloro-1,3-thiazole-5-carboxylic acid, the predicted XLogP3 is 1.8[2], suggesting a moderate degree of lipophilicity.

Logical Framework for Solubility Prediction

The interplay of these functional groups allows for a qualitative prediction of solubility based on the "like dissolves like" principle.

Caption: Predicted solubility based on molecular features.

Theoretical Solubility Profile

Based on the structural analysis, the following qualitative solubility profile in common organic solvents can be anticipated:

-

High Solubility in Polar Protic Solvents: Solvents like methanol and ethanol are expected to be effective at dissolving 4-Chloro-1,3-thiazole-2-carboxylic acid. The ability of these solvents to engage in hydrogen bonding with the carboxylic acid group is a primary driver for strong solute-solvent interactions.

-

Good to Moderate Solubility in Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO)[3][4], acetone, and tetrahydrofuran (THF) should also be reasonably good solvents. While they cannot donate hydrogen bonds, their polarity allows for strong dipole-dipole interactions with the polar functionalities of the molecule.

-

Low Solubility in Solvents of Intermediate Polarity: Solvents such as ethyl acetate and dichloromethane may exhibit moderate to low solubility. The balance of polar and nonpolar characteristics in both the solute and solvent will be critical.

-

Poor Solubility in Nonpolar Solvents: Nonpolar solvents like toluene and hexanes are unlikely to be effective solvents. The energy required to break the strong intermolecular interactions (hydrogen bonding and dipole-dipole forces) between the solute molecules would not be compensated by the weak van der Waals forces with the nonpolar solvent.

Experimental Determination of Solubility: The Equilibrium Shake-Flask Method

To obtain quantitative solubility data, the equilibrium shake-flask method is a reliable and widely accepted technique. This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.

Materials and Equipment

-

4-Chloro-1,3-thiazole-2-carboxylic acid (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Small volume glass vials with screw caps (e.g., 2-4 mL)

-

Orbital shaker or rotator capable of constant agitation

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes for standard preparation

Experimental Workflow Diagram

Caption: Workflow for the shake-flask solubility assay.

Step-by-Step Protocol

-

Preparation of Vials: Into a series of appropriately labeled glass vials, add an excess amount of solid 4-Chloro-1,3-thiazole-2-carboxylic acid. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated. A starting point is to add approximately 5-10 mg of the compound.

-

Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48 hours being preferable to ensure complete equilibration.

-

Phase Separation: After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid. Centrifuge the vials at a high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the excess solid.

-

Sample Collection and Filtration: Carefully remove the vials from the centrifuge. Without disturbing the solid pellet, draw the supernatant into a syringe. Attach a 0.22 µm syringe filter and dispense the clear, filtered solution into a clean, labeled vial. This step is critical to remove any remaining microscopic particles.

-

Preparation of Standards: Prepare a series of standard solutions of 4-Chloro-1,3-thiazole-2-carboxylic acid of known concentrations in the same solvent used for the solubility test.

-

Analytical Quantification: Analyze both the filtered samples and the standard solutions using a validated HPLC method. The concentration of the compound in the filtered sample is determined by comparing its peak area to the calibration curve generated from the standards.

-

Data Reporting: The solubility is reported in units such as mg/mL, g/L, or mol/L. The experiment should be performed in triplicate for each solvent to ensure reproducibility.

Data Presentation: A Template for Your Research

The following table summarizes the predicted qualitative solubility and provides a template for recording experimentally determined quantitative data.

| Organic Solvent Class | Solvent | Predicted Qualitative Solubility | Experimental Solubility (mg/mL at 25°C) | Notes |

| Polar Protic | Methanol | High | ||

| Ethanol | High | |||

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | ||

| Acetone | Good | |||

| Tetrahydrofuran (THF) | Moderate | |||

| Intermediate Polarity | Ethyl Acetate | Low to Moderate | ||

| Dichloromethane | Low | |||

| Nonpolar | Toluene | Poor | ||

| Hexane | Poor |

Factors Influencing Solubility

-

Temperature: For most solid solutes, solubility increases with increasing temperature. This relationship should be determined experimentally if the compound is to be used in reactions or formulations at temperatures other than ambient.

-

Purity of the Compound: Impurities can significantly affect the measured solubility. It is crucial to use a highly purified sample of 4-Chloro-1,3-thiazole-2-carboxylic acid for accurate determinations.

-

Solvent Polarity and Hydrogen Bonding Capacity: As discussed, the polarity and the ability of the solvent to form hydrogen bonds are the most critical factors determining the solubility of this compound.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices.

-

4-Chloro-1,3-thiazole-2-carboxylic acid: The material safety data sheet (MSDS) should be consulted before handling. Based on available information for similar compounds, it may cause skin, eye, and respiratory irritation[5]. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

-

Organic Solvents: All organic solvents should be handled in a well-ventilated fume hood. They are often flammable and can have various health hazards. Refer to the specific MSDS for each solvent before use.

Conclusion

This technical guide provides a robust framework for understanding and determining the solubility of 4-Chloro-1,3-thiazole-2-carboxylic acid in organic solvents. By combining theoretical predictions based on its physicochemical properties with a detailed experimental protocol, researchers are well-equipped to generate the critical data needed for successful research and development. The principles and methodologies outlined herein are fundamental to the effective use of this and other similar compounds in the scientific workflow.

References

-

PubChem. (n.d.). 2-(4-Chloro-phenyl)-thiazole-4-carboxylic acid. Retrieved from [Link]

- Google Patents. (1966). Processes for preparing thiazole carboxylic acids.

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). Bordwell pKa Table. Retrieved from [Link]

- Begum, N., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 33(2), 575-579.

-

PubChem. (n.d.). 2-Chloro-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN113461635A - 4- (2-chloroethyl) thiazole-2-carboxylic acid ethyl ester and preparation method and application thereof.

-

ResearchGate. (n.d.). Solubility for different thiazolidine-2-carboxylic acid derivatives... Retrieved from [Link]

-

PubChem. (n.d.). 4-Thiazolecarboxylic acid, 2-(3-chloro-2-pyridinyl)-. Retrieved from [Link]

-

Ovidius University Annals of Chemistry. (n.d.). Determination of the pKa value of some 1,2,4-triazol derivatives... Retrieved from [Link]

-

MDPI. (2025, September 28). In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols. Retrieved from [Link]

-

Asian Journal of Organic & Medicinal Chemistry. (2018). PDF. Retrieved from [Link]

-

PubChem. (n.d.). 4-Thiazolecarboxylic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

-

EPA. (n.d.). 2-Chloro-1,3-thiazole-5-carboxamide Properties. Retrieved from [Link]

-

Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-chloro-3-hydroxy-1,2-thiazole-5-carboxylic acid. Retrieved from [Link]

-

Reddit. (2023, March 9). carboxylic acid solubility + TLC. Retrieved from [Link]

-

EPA. (n.d.). 2-Acetyl-1,3-thiazole-5-carboxylic acid Properties. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference). Retrieved from [Link]

-

MDPI. (2021, January 27). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide... Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 1,3-THIAZOLE-2-CARBOXYLIC ACID | CAS 14190-59-1. Retrieved from [Link]

-

Chemsrc. (2025, August 21). CAS#:41731-52-6 | Ethyl 2-chloro-1,3-thiazole-4-carboxylate. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Sciences. (2004). PDF. Retrieved from [Link]

Sources

A Technical Guide to the Strategic Applications of 4-Chloro-1,3-thiazole-2-carboxylic Acid

Introduction: The Thiazole Scaffold as a Privileged Structure in Applied Chemistry

The 1,3-thiazole ring is a five-membered heterocyclic motif containing sulfur and nitrogen atoms that has garnered significant attention in the fields of medicinal chemistry, agrochemistry, and materials science. Its unique electronic properties, ability to participate in hydrogen bonding, and relative stability make it a versatile scaffold for the development of novel functional molecules.[1][2] 4-Chloro-1,3-thiazole-2-carboxylic acid, in particular, serves as a highly valuable building block due to its two reactive sites: the carboxylic acid group at the 2-position and the chloro substituent at the 4-position. These functional groups provide convenient handles for synthetic modification, allowing for the construction of diverse molecular libraries for biological screening and materials development. This guide will provide an in-depth exploration of the potential applications of this compound, grounded in its chemical reactivity and the biological and physical properties of its derivatives.

Core Applications in Medicinal Chemistry

The thiazole nucleus is a cornerstone in the design of numerous therapeutic agents.[3] The presence of the chloro and carboxylic acid moieties on the 4-Chloro-1,3-thiazole-2-carboxylic acid backbone offers a strategic advantage for creating targeted and potent drug candidates.

A Versatile Scaffold for Kinase Inhibitor Development

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have become a major class of therapeutic agents. Thiazole derivatives have emerged as potent inhibitors of several important kinases.[4][5]

The general strategy involves utilizing the 4-Chloro-1,3-thiazole-2-carboxylic acid core to present pharmacophoric features that can interact with the ATP-binding pocket of a target kinase. The carboxylic acid is often converted to an amide to introduce substituents that can form key hydrogen bonds and occupy hydrophobic pockets within the enzyme's active site.

Hypothetical Kinase Signaling Pathway and Point of Inhibition

Caption: Inhibition of the Akt signaling pathway by a thiazole-based kinase inhibitor.

A study on 2-substituted thiazole carboxamides identified them as potent pan-inhibitors against all three isoforms of Akt (Akt1, Akt2, and Akt3).[5] For instance, one of the most potent compounds, 5m, demonstrated IC50 values of 25 nM, 196 nM, and 24 nM for Akt1, Akt2, and Akt3, respectively.[5] This compound also effectively inhibited the phosphorylation of downstream proteins and showed strong antiproliferative activity in prostate cancer cells.[5] Furthermore, derivatives of 1,3-thiazole-5-carboxylic acid have been identified as inhibitors of protein kinase CK2, with the most active compound showing an IC50 value of 0.4 μM.[4]

| Thiazole Derivative Class | Target Kinase | Reported Activity (IC50) | Therapeutic Area |

| 2-Substituted Thiazole Carboxamides | Akt1, Akt2, Akt3 | 24-196 nM | Cancer |

| 1,3-Thiazole-5-carboxylic Acid Derivatives | Protein Kinase CK2 | 0.4 µM | Cancer |

| Thiazole Derivatives | PI3 Kinase | Not specified | Cancer |

| 4-Aryl-thiazole-2-amines | Rho-kinase (ROCK II) | 20 nM (most potent) | Cardiovascular Disease |

Building Blocks for Anti-inflammatory and Analgesic Agents

Chronic inflammation is a key component of numerous diseases. The thiazole scaffold has been successfully incorporated into molecules with potent anti-inflammatory and analgesic properties.[2][3] For example, new derivatives of 4-(4-chlorothiophen-2-yl)thiazol-2-amine have been synthesized and shown to be potential inhibitors of the COX/LOX pathways, which are crucial in the inflammatory response.[3] Some of these compounds proved to be potent and selective COX-2 inhibitors.[3]

The synthesis of these agents often involves the reaction of the carboxylic acid group of 4-Chloro-1,3-thiazole-2-carboxylic acid with various amines to form a library of amides for screening. The chloro group can also be displaced by nucleophiles to introduce further diversity.

Experimental Protocol: Amide Synthesis from 4-Chloro-1,3-thiazole-2-carboxylic acid

-

Activation of the Carboxylic Acid: Dissolve 4-Chloro-1,3-thiazole-2-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane or dimethylformamide. Add a coupling agent like HATU (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (2 equivalents). Stir the mixture at room temperature for 15-30 minutes.

-

Amine Addition: To the activated carboxylic acid solution, add the desired primary or secondary amine (1.2 equivalents).

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide derivative.

A Foundation for Novel Antimicrobial and Antifungal Compounds

The rise of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. The thiazole ring is a key component of many biologically active molecules with antimicrobial and antifungal properties.[1][6] The presence of a 4-chlorophenyl group at the 2-position of a thiazole ring has been observed to enhance antibacterial activity.[6] Derivatives of 2-(4-Chlorophenyl)-1,3-thiazole-4-carboxylic acid serve as important intermediates in the synthesis of such agents.[1]

Applications in Agrochemicals

The thiazole core is also prevalent in a variety of agrochemicals, including fungicides, herbicides, and nematicides.[1][7][8][9] 4-Chloro-1,3-thiazole-2-carboxylic acid can be used as a starting material to generate novel crop protection agents.

Development of Fungicides and Herbicides

Thiazole-4-carboxylic acid esters and thioesters have been investigated as fungicidal crop protection agents.[7] A series of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives have been synthesized and shown to exhibit broad-spectrum fungicidal activity.[9] Several of these compounds also displayed good antiviral activity against the tobacco mosaic virus (TMV).[9]

Workflow for Agrochemical Candidate Screening

Caption: A generalized workflow for the development of new agrochemical agents.

Role in Materials Science

While the primary applications of 4-Chloro-1,3-thiazole-2-carboxylic acid and its derivatives are in the life sciences, there is emerging potential in materials science. For instance, 4-Phenyl-1,3-thiazole-2-carboxylic acid can be incorporated into polymers and coatings to enhance properties such as durability and resistance to environmental factors.[2] The rigid, aromatic nature of the thiazole ring can impart desirable thermal and mechanical properties to polymeric materials.

Synthesis and Chemical Reactivity

The synthetic accessibility of the thiazole ring is a key factor in its widespread use. The Hantzsch thiazole synthesis is a classic and versatile method for constructing the thiazole core.[10]

Hantzsch Thiazole Synthesis

Caption: The Hantzsch synthesis combines a thioamide and an α-haloketone to form a thiazole.

4-Chloro-1,3-thiazole-2-carboxylic acid itself is a versatile intermediate. The carboxylic acid can undergo standard transformations such as esterification, amide bond formation, and reduction. The chloro group at the 4-position can be substituted via nucleophilic aromatic substitution, although this may require activating conditions. These reactions allow for the systematic modification of the thiazole scaffold to optimize its properties for a given application.

Conclusion

4-Chloro-1,3-thiazole-2-carboxylic acid is a strategically important building block in modern chemistry. Its pre-installed functional handles on the privileged thiazole scaffold provide a robust platform for the efficient synthesis of diverse and complex molecules. From the development of targeted cancer therapies and novel anti-inflammatory agents to the creation of effective agrochemicals, the potential applications of this compound are vast and continue to expand. As research in these fields progresses, the demand for versatile and synthetically accessible intermediates like 4-Chloro-1,3-thiazole-2-carboxylic acid is certain to grow.

References

- CN113461635A - 4- (2-chloroethyl) thiazole-2-carboxylic acid ethyl ester and preparation method and application thereof - Google Patents. (n.d.).

-

Asian Journal of Organic & Medicinal Chemistry. (n.d.). Retrieved from [Link]

-

Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - Frontiers. (2024, February 29). Retrieved from [Link]

- US4468517A - Synthesis of thiazoles - Google Patents. (n.d.).

- US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents. (n.d.).

- AU2009243401A1 - Thiazol-4-carboxylic acid esters and thioesters as plant protection agents - Google Patents. (n.d.).

-

An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences. (2024, September 21). Retrieved from [Link]

-

4-Thiazolecarboxylic acid, 2-(3-chloro-2-pyridinyl)- | C9H5ClN2O2S | CID 71695382 - PubChem. (n.d.). Retrieved from [Link]

-

Thiazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

1,3-thiazole-5-carboxylic acid derivatives. (n.d.). Retrieved from [Link]

-

New thiazole carboxamides as potent inhibitors of Akt kinases - PubMed. (2012, January 15). Retrieved from [Link]

-

Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. (n.d.). Retrieved from [Link]

-

The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. (n.d.). Retrieved from [Link]

-

(12) United States Patent - Googleapis.com. (2009, May 15). Retrieved from [Link]

- WO2009080694A1 - Thiazole derivatives used as pi 3 kinase inhibitors - Google Patents. (n.d.).

-

synthesis of thiazoles - YouTube. (2019, January 19). Retrieved from [Link]

-

Thiazole and Isothiazole Ring–Containing Compounds in Crop Protection - ResearchGate. (2025, August 10). Retrieved from [Link]

-

Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (n.d.). Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]

- 4. medchem.org.ua [medchem.org.ua]

- 5. New thiazole carboxamides as potent inhibitors of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. AU2009243401A1 - Thiazol-4-carboxylic acid esters and thioesters as plant protection agents - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives [html.rhhz.net]

- 10. youtube.com [youtube.com]

Methodological & Application

The Versatile Building Block: Harnessing 4-Chloro-1,3-thiazole-2-carboxylic acid in Synthetic Chemistry

Introduction: A Privileged Scaffold for Innovation

The 1,3-thiazole ring is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and functional materials.[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a focal point for the design of novel therapeutics. Within this important class of heterocycles, 4-Chloro-1,3-thiazole-2-carboxylic acid emerges as a particularly valuable and versatile synthetic building block. Its trifunctional nature, featuring a carboxylic acid, a reactive chloro-substituent, and the thiazole core, offers a rich platform for molecular diversification, enabling the synthesis of complex molecules with tailored properties. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this powerful synthetic intermediate. We will delve into its synthesis and explore its application in key synthetic transformations, including amide bond formation, esterification, and palladium-catalyzed cross-coupling reactions, complete with detailed, field-proven protocols.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of 4-Chloro-1,3-thiazole-2-carboxylic acid is crucial for its effective use.

| Property | Value |

| Molecular Formula | C₄H₂ClNO₂S |

| Molecular Weight | 163.58 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in many polar organic solvents such as DMF, DMSO, and THF. Limited solubility in water. |

| Storage | Store in a cool, dry place away from light and moisture. |

Safety Information: 4-Chloro-1,3-thiazole-2-carboxylic acid should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).

Synthesis of the Building Block

A robust and scalable synthesis of 4-Chloro-1,3-thiazole-2-carboxylic acid is paramount for its widespread application. While various methods for the synthesis of thiazole carboxylic acids have been reported, a common route involves the hydrolysis of the corresponding ester, which can be prepared from more readily available starting materials.[3]

Caption: Synthetic route to the target building block.

Protocol 1: Synthesis of 4-Chloro-1,3-thiazole-2-carboxylic acid

This two-step procedure provides a reliable method for the preparation of the title compound.

Step 1: Synthesis of Ethyl 2,4-dichloro-1,3-thiazole-5-carboxylate

-

To a stirred suspension of ethyl 2-amino-1,3-thiazole-4-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile, add copper(II) chloride (catalytic amount) and tert-butyl nitrite (1.5 eq) at 0 °C.

-

Slowly add concentrated hydrochloric acid (3.0 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 2,4-dichloro-1,3-thiazole-5-carboxylate.

Step 2: Hydrolysis to 4-Chloro-1,3-thiazole-2-carboxylic acid

-

Dissolve ethyl 2,4-dichloro-1,3-thiazole-5-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Once the starting material is consumed, acidify the reaction mixture to pH 2-3 with 1N HCl.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-Chloro-1,3-thiazole-2-carboxylic acid as a solid.

Application in Amide Bond Formation: Accessing Bioactive Carboxamides

Amide bond formation is one of the most fundamental and frequently utilized reactions in medicinal chemistry. 4-Chloro-1,3-thiazole-2-carboxylic acid serves as an excellent substrate for coupling with a diverse range of primary and secondary amines to generate a library of N-substituted-4-chloro-1,3-thiazole-2-carboxamides. These derivatives are of significant interest due to the established biological activities of related thiazole carboxamides, which include antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6]

Caption: General workflow for amide bond formation.

Protocol 2: HATU-Mediated Amide Coupling with Anilines

This protocol describes a general and highly efficient method for the synthesis of N-aryl-4-chloro-1,3-thiazole-2-carboxamides using the popular coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[7]

-

To a solution of 4-Chloro-1,3-thiazole-2-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add the desired aniline (1.1 eq).

-

Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the mixture.

-

Add HATU (1.2 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1N HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-